Cas no 942142-74-7 (1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxymethyl]-, 1,1-dimethylethyl ester, (3R)-)

1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxymethyl]-, 1,1-dimethylethyl ester, (3R)- structure
942142-74-7 structure
Nom du produit:1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxymethyl]-, 1,1-dimethylethyl ester, (3R)-
Numéro CAS:942142-74-7
Le MF:C17H24ClNO3
Mégawatts:325.830364227295
MDL:MFCD13184688
CID:832733
PubChem ID:44555022

1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxymethyl]-, 1,1-dimethylethyl ester, (3R)- Propriétés chimiques et physiques

Nom et identifiant

    • 1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxyMethyl]-, 1,1-diMethylethyl ester, (3R)-
    • 2-Methyl-2-propanyl (3R)-3-[(R)-(3-chlorophenyl)(hydroxy)methyl]- 1-piperidinecarboxylate
    • tert-Butyl (R)-3-((R)-(3-chlorophenyl)(hydroxy)methyl)piperidine-1-carboxylate
    • (R)-tert-butyl 3-((R)-(3-chlorophenyl)(hydroxy)methyl)piperidine-1-carboxylate
    • ADRSZIQSSXPARX-HIFRSBDPSA-N
    • 1-Piperidinecarboxylic acid,3-[(R)-(3-chlorophenyl)hydroxymethyl]-,1,1-dimethylethyl ester,(3R)-
    • tert-butyl (3r)-3-[(r)-(3-chlorophenyl)(hydroxy)-methyl]-1-p
    • 1,1-Dimethylethyl (3R)-3-[(R)-(3-chlorophenyl)hydroxymethyl]-1-piperidinecarboxylate (ACI)
    • SCHEMBL968955
    • tert-Butyl(R)-3-((R)-(3-chlorophenyl)(hydroxy)methyl)piperidine-1-carboxylate
    • 942142-74-7
    • tert-butyl (3R)-3-[(R)-(3-chlorophenyl)-hydroxymethyl]piperidine-1-carboxylate
    • CS-B0227
    • CS-13992
    • AKOS037649974
    • tert-butyl (3r)-3-[(r)-(3-chlorophenyl)(hydroxy)-methyl]-1-piperidinecarboxylate
    • 1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxymethyl]-, 1,1-dimethylethyl ester, (3R)-
    • MDL: MFCD13184688
    • Piscine à noyau: 1S/C17H24ClNO3/c1-17(2,3)22-16(21)19-9-5-7-13(11-19)15(20)12-6-4-8-14(18)10-12/h4,6,8,10,13,15,20H,5,7,9,11H2,1-3H3/t13-,15+/m1/s1
    • La clé Inchi: ADRSZIQSSXPARX-HIFRSBDPSA-N
    • Sourire: [C@H](C1C=CC=C(Cl)C=1)([C@@H]1CCCN(C(=O)OC(C)(C)C)C1)O

Propriétés calculées

  • Qualité précise: 325.144
  • Masse isotopique unique: 325.144
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 3
  • Comptage des atomes lourds: 22
  • Nombre de liaisons rotatives: 4
  • Complexité: 383
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 2
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 49.8
  • Le xlogp3: 3.3

Propriétés expérimentales

  • Dense: 1.192
  • Point d'ébullition: 432.6°C at 760 mmHg
  • Point d'éclair: 215.4°C
  • Indice de réfraction: 1.55
  • Le PSA: 49.77000
  • Le LogP: 3.95840

1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxymethyl]-, 1,1-dimethylethyl ester, (3R)- PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
eNovation Chemicals LLC
D767430-100mg
1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxyMethyl]-, 1,1-diMethylethyl ester, (3R)-
942142-74-7 95+%
100mg
$820 2024-06-06
Chemenu
CM482519-100mg
1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxyMethyl]-, 1,1-diMethylethyl ester, (3R)-
942142-74-7 95%+
100mg
$733 2022-08-31
1PlusChem
1P00GUFB-25mg
1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxyMethyl]-, 1,1-diMethylethyl ester, (3R)-
942142-74-7 97%
25mg
$333.00 2023-12-15
A2B Chem LLC
AH85127-25mg
1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxyMethyl]-, 1,1-diMethylethyl ester, (3R)-
942142-74-7 95%
25mg
$146.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1057908-250mg
tert-Butyl (R)-3-((R)-(3-chlorophenyl)(hydroxy)methyl)piperidine-1-carboxylate
942142-74-7 96%
250mg
¥9313.00 2024-04-24
A2B Chem LLC
AH85127-50mg
1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxyMethyl]-, 1,1-diMethylethyl ester, (3R)-
942142-74-7 95%
50mg
$245.00 2024-04-19
eNovation Chemicals LLC
D767430-250mg
1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxyMethyl]-, 1,1-diMethylethyl ester, (3R)-
942142-74-7 95+%
250mg
$1170 2025-02-21
ChemScence
CS-B0227-100mg
1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxymethyl]-, 1,1-dimethylethyl ester, (3R)-
942142-74-7
100mg
$576.0 2022-04-26
1PlusChem
1P00GUFB-50mg
1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxyMethyl]-, 1,1-diMethylethyl ester, (3R)-
942142-74-7 97%
50mg
$550.00 2023-12-15
A2B Chem LLC
AH85127-100mg
1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxyMethyl]-, 1,1-diMethylethyl ester, (3R)-
942142-74-7 >98%
100mg
$973.00 2024-07-18

1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxymethyl]-, 1,1-dimethylethyl ester, (3R)- Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Sodium hydroxide ,  Hydrogen Catalysts: (TB-5-13)-Dichloro[(2S)-1-[(4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl-κN3]-2-… Solvents: tert-Butyl methyl ether ,  Water ;  22 h, 4 bar, rt
Référence
Process for the asymmetric reduction of 3-benzoylpiperidines
, United States, , ,

Méthode de production 2

Conditions de réaction
1.1 Reagents: Catecholborane Catalysts: (R)-2-Methyl-CBS-oxazaborolidine Solvents: Toluene ;  rt → -78 °C; -78 °C; 20 min, -78 °C; -78 °C → 15 °C; overnight, 15 °C
1.2 Reagents: Water ;  0 °C
Référence
Preparation of aminophenylpiperidinecarboxylate derivatives and analogs as renin inhibitors
, World Intellectual Property Organization, , ,

Méthode de production 3

Conditions de réaction
1.1 Reagents: (R)-2-Methyl-CBS-oxazaborolidine Solvents: Toluene ;  rt → -78 °C
1.2 Reagents: Catecholborane ;  20 min, -78 °C; -78 °C → -15 °C; overnight, -15 °C
1.3 Reagents: Water ;  0 °C
Référence
Diaminopropanol derivatives as renin inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases
, World Intellectual Property Organization, , ,

Méthode de production 4

Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1 h, -78 °C
1.2 Solvents: Tetrahydrofuran ;  -78 °C; -78 °C → rt; 2 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Catalysts: (3aR)-Tetrahydro-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole Solvents: Toluene ,  Tetrahydrofuran ;  -15 °C; 1 h, -15 °C
1.5 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ;  -15 °C; 2 h, -15 °C
1.6 Reagents: Methanol ;  -15 °C
Référence
Preparation of piperidine derivatives as renin inhibitors
, World Intellectual Property Organization, , ,

Méthode de production 5

Conditions de réaction
1.1 Reagents: (R)-2-Methyl-CBS-oxazaborolidine Solvents: Toluene ,  Tetrahydrofuran ;  -15 °C; 1 h, -15 °C
1.2 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ;  -15 °C; 2 h, -15 °C
1.3 Reagents: Methanol ;  -15 °C
Référence
Piperidine derivatives as aspartic protease inhibitors and their preparation, pharmaceutical compositions and use in the treatment of aspartic protease mediated diseases
, World Intellectual Property Organization, , ,

Méthode de production 6

Conditions de réaction
1.1 Reagents: Catecholborane Catalysts: (R)-2-Methyl-CBS-oxazaborolidine Solvents: Toluene ;  rt → -78 °C; 20 min, -78 °C; -78 °C → -15 °C; overnight, -15 °C
1.2 Reagents: Water ;  0 °C
Référence
Piperidines and morpholines as renin inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases associated with renin activity
, World Intellectual Property Organization, , ,

Méthode de production 7

Conditions de réaction
1.1 Reagents: Catecholborane Catalysts: (3aR)-Tetrahydro-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole Solvents: Toluene ;  16 h, -14 °C
Référence
Optimization of orally bioavailable alkyl amine renin inhibitors
Xu, Zhenrong; Cacatian, Salvacion; Yuan, Jing; Simpson, Robert D.; Jia, Lanqi; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(2), 694-699

Méthode de production 8

Conditions de réaction
1.1 Reagents: (R)-2-Methyl-CBS-oxazaborolidine Solvents: Toluene ,  Tetrahydrofuran ;  -15 °C; 1 h, -15 °C
1.2 Reagents: Borane Solvents: Tetrahydrofuran ;  -15 °C; 2 h, -15 °C
Référence
Preparation of piperidine derivatives as renin inhibitors
, World Intellectual Property Organization, , ,

Méthode de production 9

Conditions de réaction
1.1 Reagents: Potassium tert-butoxide ,  Hydrogen Catalysts: (OC-6-14)-[1,1′-[1,1′-Biphenyl]-2,2′-diylbis[1,1-diphenylphosphine-κP]]dichloro(… Solvents: Isopropanol ;  20 h, 10 atm, 25 °C
Référence
Diastereo-selective alcohol compound production method and ruthenium compound
, World Intellectual Property Organization, , ,

Méthode de production 10

Conditions de réaction
1.1 Catalysts: (R)-2-Methyl-CBS-oxazaborolidine Solvents: Toluene ,  Tetrahydrofuran ;  -15 °C; 1 h, -15 °C
1.2 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ;  -15 °C; 2 h, -15 °C
1.3 Reagents: Methanol ;  -15 °C
Référence
Discovery of VTP-27999, an Alkyl Amine Renin Inhibitor with Potential for Clinical Utility
Jia, Lanqi; Simpson, Robert D.; Yuan, Jing; Xu, Zhenrong; Zhao, Wei; et al, ACS Medicinal Chemistry Letters, 2011, 2(10), 747-751

Méthode de production 11

Conditions de réaction
1.1 Reagents: Catecholborane Catalysts: (R)-2-Methyl-CBS-oxazaborolidine Solvents: Toluene ;  16 h, -14 °C
Référence
Design and optimization of renin inhibitors: Orally bioavailable alkyl amines
Tice, Colin M.; Xu, Zhenrong; Yuan, Jing; Simpson, Robert D.; Cacatian, Salvacion T.; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(13), 3541-3545

1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxymethyl]-, 1,1-dimethylethyl ester, (3R)- Raw materials

1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxymethyl]-, 1,1-dimethylethyl ester, (3R)- Preparation Products

1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxymethyl]-, 1,1-dimethylethyl ester, (3R)- Littérature connexe

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